molecular formula C22H33ClN2O5 B1666701 Benzquinamide hydrochloride CAS No. 113-69-9

Benzquinamide hydrochloride

Cat. No.: B1666701
CAS No.: 113-69-9
M. Wt: 441.0 g/mol
InChI Key: KZLNXGBVFTWMPS-UHFFFAOYSA-N
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Description

Benzquinamide hydrochloride is a discontinued antiemetic compound that was primarily used to prevent and treat nausea and vomiting associated with anesthesia and surgery. It possesses antihistaminic, mild anticholinergic, and sedative properties . The compound was first synthesized by Pfizer in the 1960s .

Biochemical Analysis

Biochemical Properties

Benzquinamide hydrochloride is believed to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . These interactions suggest that this compound may influence the activity of these receptors, potentially altering biochemical reactions within the body.

Molecular Mechanism

It is presumed to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This suggests that this compound may bind to these receptors, inhibiting their activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of 1-1.6 hours for all formulations . This suggests that the effects of this compound may change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.

Preparation Methods

The synthetic route for benzquinamide hydrochloride involves the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core structure.

    Functionalization: The core structure is then functionalized with methoxy groups and an acetate group.

    Final Assembly:

Industrial production methods for this compound are not well-documented due to its discontinued status. the general approach would involve large-scale synthesis following the same synthetic route with optimization for yield and purity.

Chemical Reactions Analysis

Benzquinamide hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the diethylcarbamoyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .

Scientific Research Applications

Benzquinamide hydrochloride has been used in various scientific research applications:

    Chemistry: It has been studied for its chemical properties and reactions.

    Biology: The compound has been used to study its effects on biological systems, particularly its antiemetic properties.

    Medicine: this compound was used clinically to prevent and treat nausea and vomiting.

Comparison with Similar Compounds

Benzquinamide hydrochloride can be compared with other antiemetic compounds such as:

    Metoclopramide: Another antiemetic with a different mechanism of action, primarily acting as a dopamine receptor antagonist.

    Ondansetron: A selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Promethazine: An antihistamine with antiemetic properties, similar to this compound but with a broader range of uses.

This compound is unique due to its combination of antihistaminic, mild anticholinergic, and sedative properties, which are not commonly found together in other antiemetic compounds .

Properties

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLNXGBVFTWMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920968
Record name 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-69-9
Record name Benzquinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoyl-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,11-dimethoxy-2H-benzo[a]quinolizin-2-yl acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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